N~1~-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide
Description
This compound features a 5-fluoroindole moiety linked via an ethyl group to the N¹-position of an acetamide, which is further connected to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl group. The benzotriazinone core is a heterocyclic system known for its electron-deficient nature, enabling hydrogen bonding and π-π interactions in biological targets.
Properties
Molecular Formula |
C19H16FN5O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C19H16FN5O2/c20-13-5-6-16-15(9-13)12(10-22-16)7-8-21-18(26)11-25-19(27)14-3-1-2-4-17(14)23-24-25/h1-6,9-10,22H,7-8,11H2,(H,21,26) |
InChI Key |
LTMCASQRQXNUJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring . The benzotriazine moiety can be introduced through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of such complex molecules often employs automated synthesis platforms and high-throughput screening to optimize reaction conditions. The use of catalysts and green chemistry principles is also common to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzotriazine ring.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include oxindole derivatives, reduced benzotriazine compounds, and substituted indole derivatives .
Scientific Research Applications
N~1~-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The benzotriazine ring can interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzotriazinone-Containing Analogs
2-(4-Oxo-1,2,3-Benzotriazin-3(4H)-yl)-N-{(1S)-1-[4-(Trifluoromethoxy)Phenyl]Ethyl}Acetamide ()
- Structural Differences : The acetamide’s N-substituent is a trifluoromethoxyphenyl ethyl group instead of the 5-fluoroindole ethyl group.
- Implications : The trifluoromethoxy group introduces strong electron-withdrawing effects, which may enhance target binding but reduce solubility. The indole group in the target compound could offer better π-stacking interactions in hydrophobic enzyme pockets .
(2S)-N-[2-(5-Fluoro-1H-Indol-3-yl)Ethyl]-2-(4-Oxo-1,2,3-Benzotriazin-3(4H)-yl)Propanamide ()
Quinazolinone and Phthalazinone Analogs
2-(4-Oxoquinazolin-3(4H)-yl)Acetamide Derivatives ()
- Structural Differences: Quinazolinone replaces benzotriazinone.
- Implications: Quinazolinone’s nitrogen positioning may alter hydrogen-bonding patterns. Benzotriazinone’s additional nitrogen could enhance interactions with polar residues in enzymes like enoyl-acyl carrier protein reductase (InhA) .
N-[2-(5-Chloro-1H-Indol-3-yl)Ethyl]-2-(3-Isobutyl-4-Oxo-3,4-Dihydro-1-Phthalazinyl)Acetamide ()
Indole-Based Analogs with Varied Substituents
N-(4-Fluorobenzyl)-2-(1H-Indol-3-yl)-2-Oxoacetamide ()
- Structural Differences: Lacks the benzotriazinone moiety; instead, a simple oxoacetamide links to a fluorobenzyl group.
- Implications: The absence of benzotriazinone likely reduces target specificity, highlighting the importance of this group in the target compound’s mechanism .
2-[1-(4-Chlorobenzyl)-1H-Indol-3-yl]-2-Oxo-N-Pyridin-4-yl Acetamide ()
- Structural Differences: A pyridinyl group replaces the benzotriazinone, and the indole is substituted with a chlorobenzyl group.
- Implications: The chlorobenzyl group may increase hydrophobicity, but the pyridinyl group’s basicity could alter solubility and target engagement compared to the benzotriazinone .
Data Table: Key Structural and Pharmacological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
